molecular formula C14H19N3O2 B12223485 6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide

6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide

Cat. No.: B12223485
M. Wt: 261.32 g/mol
InChI Key: MSRFXZWDGGEUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group, an oxan-4-ylmethyl group, and a pyrimidine-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent such as diazomethane.

    Attachment of the Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be attached through a nucleophilic substitution reaction using an appropriate oxan-4-ylmethyl halide.

    Formation of the Carboxamide Moiety: The carboxamide moiety can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxan-4-ylmethyl group or the pyrimidine ring using suitable nucleophiles.

    Hydrolysis: The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine: A structurally similar compound with a pyrrolidinyl group instead of a carboxamide moiety.

    N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl: Another compound with a cyclopropyl group and a different heterocyclic core.

Uniqueness

6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

6-cyclopropyl-N-(oxan-4-ylmethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C14H19N3O2/c18-14(15-8-10-3-5-19-6-4-10)13-7-12(11-1-2-11)16-9-17-13/h7,9-11H,1-6,8H2,(H,15,18)

InChI Key

MSRFXZWDGGEUHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NCC3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.